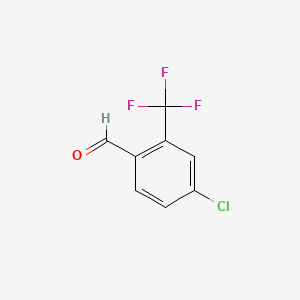

4-Chloro-2-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFINSWGYAZBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381234 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-43-4 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzaldehyde (CAS 320-43-4): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)benzaldehyde, with CAS number 320-43-4, is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—a chloro group at the 4-position and a trifluoromethyl group at the 2-position on the benzaldehyde scaffold—imparts distinct physicochemical properties and reactivity. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the electrophilicity of the aldehyde carbonyl, while the chloro substituent provides an additional site for synthetic modification. These features make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of its properties, spectral characteristics, synthesis, reactivity, and key applications, offering field-proven insights for laboratory and industrial applications.

Physicochemical and Spectral Properties

Understanding the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 320-43-4 | [2][3][4][5] |

| Molecular Formula | C₈H₄ClF₃O | [1][3] |

| Molecular Weight | 208.57 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 218.5±40.0 °C (Predicted) | |

| Density | 1.423±0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥95% to 98% | [4][5] |

| Storage Conditions | 2-8°C, stored under an inert atmosphere (e.g., nitrogen) | |

| InChI Key | AHFINSWGYAZBOZ-UHFFFAOYSA-N | |

| SMILES | O=CC1=CC(Cl)=CC=C1C(F)(F)F | [5] |

Spectral Analysis

While a publicly available, comprehensive set of spectra for this compound is not readily found, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) will appear as a singlet significantly downfield, likely in the range of δ 9.9-10.2 ppm. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons. Based on analogues like 4-(trifluoromethyl)benzaldehyde, the aromatic protons are expected in the δ 7.5-8.0 ppm range.[6][7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at approximately δ 190-193 ppm.[6][8] The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The aromatic carbons will resonate in the typical range of δ 120-140 ppm, with their chemical shifts influenced by the chloro and trifluoromethyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically found around 1700-1720 cm⁻¹.[9][10][11][12][13] Weaker, but characteristic, C-H stretching bands for the aldehyde proton can be expected around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 208. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and the chlorine atom.

Synthesis and Manufacturing

The industrial synthesis of this compound can be achieved through various routes. One patented method involves the hydrolysis of 3-trifluoromethyl-4-dichloromethyl chlorobenzene.

Example Synthesis Protocol: Hydrolysis of 3-trifluoromethyl-4-dichloromethyl chlorobenzene[15]

This process involves the acid-catalyzed hydrolysis of the dichloromethyl group to an aldehyde.

Step-by-Step Methodology:

-

Charging the Reactor: 500g of 3-trifluoromethyl-4-dichloromethyl chlorobenzene and 3g of a Lewis acid catalyst (e.g., zinc chloride or ferric trichloride) are added to a reaction vessel.

-

Heating: The reaction mixture is heated to 120°C.

-

Hydrolysis: 50g of water is added dropwise to the heated mixture.

-

Reaction Completion: After the addition of water is complete, the mixture is stirred for an additional hour at 120°C to ensure complete conversion.

-

Purification: The product, this compound, is isolated and purified by distillation.

This method has been reported to yield the product with a purity of 95% and a yield of up to 93%.[14]

Reactivity and Key Synthetic Transformations

The reactivity of this compound is governed by the electrophilic nature of the aldehyde and the electronic effects of the ring substituents. The trifluoromethyl group enhances the reactivity of the carbonyl group towards nucleophiles.[15][16] Common and synthetically useful transformations include the Wittig reaction and reductive amination.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[17][18][19] It involves the reaction of the aldehyde with a phosphorus ylide.

Caption: General scheme of the Wittig Reaction.

Exemplary Protocol for a Wittig Reaction with a Substituted Benzaldehyde: [20]

-

Ylide Generation: A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is deprotonated with a strong base (e.g., n-butyllithium or sodium hydroxide) in an appropriate solvent to generate the phosphorus ylide in situ.

-

Reaction with Aldehyde: A solution of this compound in a suitable solvent (e.g., dichloromethane or THF) is added to the ylide solution.

-

Reaction Progression: The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours) and monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, often by column chromatography, to yield the desired alkene.

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[17]

Reductive Amination: Synthesis of Amines

Reductive amination is a versatile method for converting aldehydes into amines.[21][22][23][24][25] The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.

Caption: Pathway of Reductive Amination.

General Protocol for Reductive Amination of an Aromatic Aldehyde: [23]

-

Imine Formation: this compound and a primary or secondary amine are dissolved in a suitable solvent (e.g., dichloroethane or methanol). The formation of the imine can be catalyzed by a mild acid.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Purification: The reaction is quenched, and the product is extracted and purified by an appropriate method, such as column chromatography or crystallization.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[26] As a carrier of this important functional group, this compound is a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs).[27][28]

While specific examples detailing the use of this compound in publicly disclosed drug syntheses are not abundant, its structural motifs are present in numerous bioactive molecules. For instance, the related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib, used in the treatment of certain cancers. This highlights the pharmaceutical relevance of the chloro- and trifluoromethyl-substituted phenyl ring system.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification: [29][30][31]

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Precautionary Measures: [29][31][32]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Storage under an inert atmosphere is recommended.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[2][29][30][31][32]

Conclusion

This compound is a synthetically versatile and valuable building block for organic chemists, particularly those in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the chloro and trifluoromethyl substituents, make it a reactive and useful intermediate for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective utilization in research and development.

References

-

Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones. Unacademy. Available at: [Link]

-

The Wittig Reaction. YouTube. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. ACS Publications. Available at: [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]

-

320-43-4 4-Chloro-2-Trifluoromethylbenzaldehyde. Win-Win Chemical. Available at: [Link]

-

Supporting Information for. The Royal Society of Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. Available at: [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]

-

4-(Trifluoromethyl)benzaldehyde. PubChem. Available at: [Link]

-

Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Human Metabolome Database. Available at: [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. SDS Manager. Available at: [Link]

- Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof. Google Patents.

-

Benzaldehyde, 4-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

4-Trifluoromethylbenzaldehyde. Wikipedia. Available at: [Link]

-

The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Ningbo Innopharmchem. Available at: [Link]

-

Benzaldehyde, 4-(trifluoromethyl)-. the NIST WebBook. Available at: [Link]

-

Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. ACS Publications. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. CAS 320-43-4: this compound [cymitquimica.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 320-43-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 320-43-4 4-Chloro-2-Trifluoromethylbenzaldehyde 4-氯-2-(三氟甲基)苯甲醛 -Win-Win Chemical [win-winchemical.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 11. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 12. 4-(Trifluoromethyl)benzaldehyde(455-19-6) IR Spectrum [chemicalbook.com]

- 13. 4-Chlorobenzaldehyde(104-88-1) IR Spectrum [m.chemicalbook.com]

- 14. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

- 15. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 16. nbinno.com [nbinno.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Reductive Amination of Aldehydes and Ketones [unacademy.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 28. scllifesciences.com [scllifesciences.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. assets.thermofisher.cn [assets.thermofisher.cn]

- 31. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]

- 32. fishersci.com [fishersci.com]

physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring a chloro group and a potent electron-withdrawing trifluoromethyl group, imparts distinct reactivity to the molecule.[1] The presence of these functionalities makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, and key synthetic considerations, offering field-proven insights for its application in research and development.

Chemical Identity and Nomenclature

Correctly identifying a chemical reagent is the foundation of reproducible science. This compound is known by several synonyms and is uniquely identified by its CAS number.

| Identifier | Value | Source(s) |

| CAS Number | 320-43-4 | [3][4][5] |

| Molecular Formula | C₈H₄ClF₃O | [1][5][6] |

| Molecular Weight | 208.57 g/mol | [1][4][5] |

| IUPAC Name | This compound | [6] |

| Common Synonyms | 2-Trifluoromethyl-4-chlorobenzaldehyde | [3][4] |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or solid, with a distinct aromatic odor. | [1] |

| Boiling Point | 218.5 °C at 760 mmHg | [3][4] |

| Density | ~1.423 g/cm³ (Predicted) | [3] |

| Refractive Index | n20/D 1.4960 | [3] |

| Storage | Store at 2-8°C, preferably under a dry, inert atmosphere such as nitrogen. | [3] |

Chemical Reactivity and Electronic Profile

The synthetic utility of this compound stems from the electronic effects of its substituents on the benzaldehyde core.

The Influence of the Trifluoromethyl Group: The trifluoromethyl (-CF₃) group at the ortho position is a powerful electron-withdrawing group. This effect is exerted through strong induction (σ-induction) and a weaker resonance effect (π-acceptance). This electron withdrawal significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[1][7] Consequently, the aldehyde is highly susceptible to nucleophilic attack, making it an excellent substrate for reactions such as:

-

Aldol condensations

-

Wittig reactions[8]

-

Reductive aminations[8]

-

Grignard and organolithium additions

This enhanced reactivity is a key advantage in synthetic design, often allowing for milder reaction conditions compared to less activated benzaldehydes.[7]

The Role of the Chloro Group: The chlorine atom at the para position also contributes to the electronic profile, primarily through an inductive withdrawing effect and a weaker resonance donating effect. It serves as a potential reaction handle for various transformations, including nucleophilic aromatic substitution (SNAᵣ) reactions, although the ring is generally deactivated towards electrophilic aromatic substitution.[1]

Spectroscopic Characterization

Verifying the identity and purity of this compound is paramount. The following is a guide to its expected spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show two key regions. The aromatic region (typically δ 7.5-8.0 ppm) will display a complex splitting pattern for the three aromatic protons. A highly deshielded singlet, corresponding to the aldehyde proton (-CHO), will be prominent further downfield, typically around δ 10.0 ppm.

-

¹³C NMR: The carbon spectrum will be characterized by a carbonyl carbon signal in the range of δ 185-195 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp resonance is expected for the -CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aldehyde C-H stretch appears as two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. Strong bands corresponding to C-F and C-Cl stretches will be present in the fingerprint region (below 1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at an m/z of approximately 208. A characteristic isotopic pattern for a single chlorine atom will be observed, with an (M+2)⁺ peak that is roughly one-third the intensity of the M⁺ peak.

Synthesis and Key Reactions

Understanding the synthesis of this intermediate provides context for its purity and potential byproducts. A common industrial approach involves the controlled oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of 4-Chloro-2-(trifluoromethyl)benzyl Alcohol

This protocol is a representative method for the synthesis of aromatic aldehydes from their corresponding alcohols.

-

Dissolution: Dissolve (4-chloro-2-(trifluoromethyl)phenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).[9]

-

Oxidant Addition: Add an oxidizing agent, such as Pyridinium Chlorochromate (PCC) (2 equivalents), to the solution in portions at room temperature.[9]

-

Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour. Filter the mixture through a pad of silica gel or celite to remove insoluble chromium salts.[9]

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound as a pure compound.[9]

Causality in Protocol Design:

-

Choice of Oxidant: PCC is chosen as it is a relatively mild oxidizing agent, effective for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

-

Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the starting material and the PCC.

-

Filtration: Filtering through silica is crucial to remove the inorganic byproducts from the chromium-based oxidant, which simplifies the final purification step.

Caption: Oxidation of the corresponding benzyl alcohol to the aldehyde.

Applications in Advanced Synthesis

This compound is a key intermediate in multi-step synthetic sequences. Its primary application lies in the construction of active pharmaceutical ingredients (APIs) and complex agrochemicals. Notably, it is a crucial building block for synthesizing the triazole fungicide Revysol (Mefentrifluconazole), highlighting its importance in the crop protection industry.[2]

Safety and Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.[10]

-

Health Hazards: The compound is harmful if swallowed or inhaled.[10] It causes serious skin and eye irritation.[11] There is evidence to suggest it may damage fertility or an unborn child. It is also toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[11]

-

Handling Procedures: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10] Avoid all personal contact. Keep the compound away from heat, sparks, and open flames.[10][12] Containers should be kept tightly closed when not in use.

-

First Aid:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][11]

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Conclusion

This compound is a specialized reagent whose value is defined by the strategic placement of its chloro and trifluoromethyl substituents. These groups activate the aldehyde for a wide range of nucleophilic additions while providing additional sites for molecular elaboration. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide serves as a foundational technical resource for scientists leveraging this potent intermediate to construct the next generation of pharmaceuticals and advanced materials.

References

-

This compound | C8H4ClF3O | CID 2779017. PubChem - NIH. [Link]

- Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.

-

4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]

-

4-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2724908. PubChem - NIH. [Link]

-

Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. CAS 320-43-4: this compound [cymitquimica.com]

- 2. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

- 3. This compound CAS#: 320-43-4 [amp.chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C8H4ClF3O | CID 2779017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzaldehyde: Structure, Properties, and Synthesis

Abstract: 4-Chloro-2-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular architecture, featuring a trifluoromethyl group ortho to the aldehyde and a chloro group in the para position, imparts distinct electronic properties that are highly advantageous for drug design. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthetic workflows, and key applications, tailored for professionals in chemical research and drug development.

Compound Identification and Core Physicochemical Properties

This compound is an organic compound distinguished by its benzaldehyde core. The benzene ring is substituted with a chlorine atom at position 4 and a trifluoromethyl (-CF3) group at position 2, relative to the aldehyde (-CHO) functional group.

This compound is typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature, with a characteristic aromatic odor.[1] Its key identifiers and properties are summarized below for rapid reference.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 320-43-4 | [3] |

| Molecular Formula | C₈H₄ClF₃O | [1][3] |

| Molecular Weight | 208.56 g/mol | [3][4] |

| Monoisotopic Mass | 207.9902769 Da | [5] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Boiling Point | 218.5 ± 40.0 °C (Predicted) | [6] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [6] |

| PubChem CID | 2779017 | [2] |

In-Depth Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is defined by the interplay of its three functional groups on the benzene ring.

-

Aldehyde Group (-CHO): This is the primary functional group, acting as a moderate deactivating group and a meta-director via resonance. However, its primary role in synthesis is its electrophilic carbonyl carbon, which is a key site for nucleophilic attack.

-

Trifluoromethyl Group (-CF₃): Positioned ortho to the aldehyde, the -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles. The -CF₃ group is also a known bioisostere for other groups, enhancing metabolic stability and lipophilicity in drug candidates.[7][8]

-

Chloro Group (-Cl): Located para to the aldehyde, the chlorine atom is also an electron-withdrawing group (via induction) but a weak deactivating group. It serves as a crucial synthetic handle for cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.[8][9]

The combined strong electron-withdrawing nature of the ortho-CF₃ and para-Cl groups makes the aromatic ring electron-deficient and activates the aldehyde functionality, influencing its synthetic utility.[1]

Spectroscopic Validation

Confirmation of the molecular structure relies on standard spectroscopic techniques. While a specific complete spectrum for this exact molecule is not publicly available, expected characteristic signals based on its structure and data from similar compounds would be:

-

¹H NMR: The spectrum would show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The aldehyde proton (-CHO) would appear as a singlet far downfield (typically δ 9.9-10.4 ppm).

-

¹³C NMR: The spectrum would display signals for eight distinct carbon atoms. The carbonyl carbon of the aldehyde would be the most downfield signal (around δ 190 ppm). The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A strong singlet would be observed, characteristic of the three equivalent fluorine atoms in the -CF₃ group.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z ≈ 208, with a characteristic M+2 peak at ≈ 210 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

Synthesis and Purification Workflow

A common and reliable method for synthesizing substituted benzaldehydes is through the oxidation of the corresponding benzyl alcohol. A patent describes a method involving the hydrolysis of a dichloromethyl precursor, which is a robust industrial approach.[10] An alternative laboratory-scale synthesis involves the oxidation of the corresponding alcohol using a mild oxidizing agent like pyridinium chlorochromate (PCC).[11]

Example Protocol: Oxidation of (4-Chloro-2-(trifluoromethyl)phenyl)methanol

This protocol is based on a well-established oxidation reaction.[11]

Step 1: Reaction Setup

-

Dissolve (4-chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add Pyridinium Chlorochromate (PCC) (2.0 eq) to the solution in portions.

Step 2: Reaction Execution

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Extraction

-

Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour.

-

Filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

Step 4: Purification

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude aldehyde using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to obtain the final product.

Step 5: Characterization

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Sources

- 1. CAS 320-43-4: this compound [cymitquimica.com]

- 2. This compound | C8H4ClF3O | CID 2779017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. 2-Chloro-4-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 13076144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 320-43-4 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

- 11. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2-(trifluoromethyl)benzaldehyde (CTFMB), a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for reaction optimization, formulation development, and purification processes. This document elucidates the physicochemical properties of CTFMB, provides a theoretical framework for its solubility in various organic solvents, and presents detailed, field-proven experimental protocols for precise solubility determination.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound (CAS No: 320-43-4) is an aromatic aldehyde featuring both a chloro and a trifluoromethyl substituent on the benzene ring.[1] These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties, making it a versatile building block in organic synthesis.[1] A thorough understanding of its solubility is a critical first step in harnessing its synthetic potential. This guide is designed to provide both the theoretical underpinnings and the practical methodologies required to confidently assess and utilize the solubility of CTFMB.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key properties of CTFMB are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 320-43-4 | [2][3][4] |

| Molecular Formula | C₈H₄ClF₃O | [2][3] |

| Molecular Weight | 208.57 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 218.5 ± 40.0 °C (Predicted) | [2] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4960 | [2] |

The presence of the polar carbonyl group and the halogen atoms, combined with the nonpolar aromatic ring and trifluoromethyl group, results in a molecule with mixed polarity. This structural complexity dictates its interaction with various organic solvents.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is the foundational principle in predicting solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another.[5] The solubility of CTFMB in a given organic solvent is governed by the balance of intermolecular forces between the solute (CTFMB) and the solvent molecules.

The Role of Polarity

The polarity of a solvent is a crucial determinant of its ability to dissolve a solute. Organic solvents can be broadly categorized as polar (protic and aprotic) and nonpolar.

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding. While CTFMB has a carbonyl oxygen that can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. Therefore, its solubility in polar protic solvents will be moderate.

-

Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) have significant dipole moments but do not have O-H or N-H bonds. The dipole-dipole interactions between these solvents and the polar carbonyl group of CTFMB are expected to lead to good solubility.

-

Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and interact primarily through weaker van der Waals forces. The aromatic ring and the trifluoromethyl group of CTFMB are lipophilic and will favor interaction with nonpolar solvents.

Influence of Functional Groups

The functional groups on CTFMB play a significant role in its solubility profile:

-

Aldehyde Group (-CHO): The carbonyl group is polar, contributing to solubility in polar solvents.

-

Chloro Group (-Cl): The chloro group is electron-withdrawing and adds to the molecule's polarity.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance solubility in nonpolar organic solvents.[6]

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, favoring solubility in nonpolar solvents.[7]

Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly polar aprotic and nonpolar solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reproducible research. The following section provides a detailed protocol for determining the solubility of CTFMB in an organic solvent of interest.

Gravimetric Method for Solubility Determination

This method is a robust and widely used technique for accurately measuring the solubility of a solid or liquid solute in a solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., acetone, ethanol, ethyl acetate, toluene, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with tight-sealing caps

-

Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Pre-weighed evaporation dish or vial

-

Vacuum oven or desiccator

Step-by-Step Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout the experiment.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the experimental temperature until the excess solute has settled.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Place the evaporation dish or vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without causing the solute to decompose.

-

Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.

-

-

Mass Determination and Solubility Calculation:

-

Once the solvent has completely evaporated, transfer the dish or vial to a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

Calculate the mass of the dissolved CTFMB by subtracting the initial weight of the empty dish or vial from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent in which it was dissolved.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Application in Drug Discovery and Development

A clear understanding of the solubility of this compound is critical in a drug discovery and development context. For instance, in the synthesis of novel therapeutic agents, CTFMB is often used as a starting material or intermediate.[6] Its solubility in various reaction solvents will dictate the choice of reaction conditions and purification strategies.

Generalized Drug Discovery Workflow

The diagram below illustrates a simplified workflow where the solubility of an intermediate like CTFMB is a key consideration.

Caption: Role of solubility in a generalized drug discovery workflow.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this guide provides the necessary theoretical and practical framework for researchers to determine this crucial parameter. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocols provided, scientists can effectively work with this important synthetic intermediate. The principles and methodologies outlined herein are designed to empower researchers in their synthetic and formulation endeavors.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemicalBook. (n.d.). This compound CAS#: 320-43-4.

- CymitQuimica. (n.d.). CAS 320-43-4: this compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Solubility of Things. (n.d.). Benzaldehyde.

- PubChem. (n.d.). This compound.

- Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

- PubChem. (n.d.). Benzaldehyde.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Benzaldehyde solubility.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.

- ACS Publications. (2025, July 30). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands.

- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzaldehyde.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.

- Aceschem. (n.d.). CAS 320-43-4 | this compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Trifluoromethyl)benzaldehyde.

Sources

A Technical Guide to the Spectral Analysis of 4-Chloro-2-(trifluoromethyl)benzaldehyde

Introduction: The Structural Significance of 4-Chloro-2-(trifluoromethyl)benzaldehyde

This compound, with CAS Number 320-43-4 and molecular formula C₈H₄ClF₃O, is a key aromatic aldehyde intermediate in the synthesis of complex molecules.[1] Its utility in the development of pharmaceuticals and agrochemicals stems from the unique electronic properties conferred by its substituents: a chloro group at the 4-position and a trifluoromethyl group at the 2-position.[1][2] These two powerful electron-withdrawing groups, combined with the reactive aldehyde functionality, create a versatile scaffold for building sophisticated molecular architectures.

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For professionals in research and drug development, a comprehensive understanding of this spectral data is paramount for quality control, reaction monitoring, and structural elucidation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Spectrometer Setup: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling, using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Use CFCl₃ as the reference standard (δ 0.00 ppm).

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C) or the external CFCl₃ standard (0.00 ppm for ¹⁹F). Integrate the peaks in the ¹H NMR spectrum.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show four distinct signals: one for the aldehydic proton and three for the aromatic protons. The strong electron-withdrawing effects of the chloro, trifluoromethyl, and aldehyde groups significantly deshield all protons, shifting them downfield.

-

Aldehydic Proton (H7): This proton will appear as a singlet far downfield, typically in the range of δ 10.0-10.5 ppm, a characteristic region for benzaldehydes.

-

Aromatic Protons (H3, H5, H6):

-

H3: This proton is ortho to the -CF₃ group and meta to the -Cl group. It is expected to appear as a doublet, coupled to H5.

-

H5: This proton is ortho to the -Cl group and meta to both the -CHO and -CF₃ groups. It will likely appear as a doublet of doublets, coupled to H3 and H6.

-

H6: This proton is ortho to the -CHO group and meta to the -Cl group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet, coupled to H5.

-

Table 1: Expected ¹H NMR Spectral Data

| Assigned Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H7 (-CHO) | ~10.3 | Singlet (s) | - | 1H |

| H6 | ~8.1 | Doublet (d) | ~8.0 | 1H |

| H3 | ~7.9 | Doublet (d) | ~2.0 | 1H |

| H5 | ~7.7 | Doublet of Doublets (dd) | ~8.0, ~2.0 | 1H |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and resonance effects.

-

Carbonyl Carbon (C7): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, typically around δ 188-192 ppm.

-

Aromatic Carbons (C1-C6): These will resonate in the typical aromatic region of δ 120-145 ppm. The carbons directly attached to the electron-withdrawing substituents (C1, C2, C4) will have their chemical shifts significantly affected. C-F coupling will be observed for C2, C1, C3, and C8.

-

Trifluoromethyl Carbon (C8): This carbon will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically in the range of δ 120-125 ppm.

Table 2: Expected ¹³C NMR Spectral Data

| Assigned Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C7 (C=O) | ~189.0 | Singlet (s) |

| C4 (C-Cl) | ~142.0 | Singlet (s) |

| C1 (C-CHO) | ~135.0 | Quartet (q) |

| C2 (C-CF₃) | ~133.0 | Quartet (q) |

| C6 | ~131.0 | Singlet (s) |

| C3 | ~129.0 | Quartet (q) |

| C5 | ~127.0 | Singlet (s) |

| C8 (CF₃) | ~122.5 | Quartet (q, ¹JCF ≈ 274 Hz) |

¹⁹F NMR Spectral Interpretation

The ¹⁹F NMR spectrum provides a simple and direct confirmation of the trifluoromethyl group.

-

-CF₃ Group: A single, strong signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Based on data for similar aromatic trifluoromethyl compounds, this signal is anticipated to appear in the range of δ -60 to -65 ppm relative to CFCl₃.[3][4]

Table 3: Expected ¹⁹F NMR Spectral Data

| Assigned Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|

| -CF₃ | ~ -63.0 | Singlet (s) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount (a single drop or a few crystals) of the neat compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding 16-32 scans to obtain a high-quality spectrum.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan. The instrument software will automatically subtract the background spectrum from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the aldehyde, the substituted benzene ring, and the trifluoromethyl group.

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1700-1720 cm⁻¹.[5]

-

Aldehyde C-H Stretch: Two weaker bands, known as a Fermi doublet, are characteristic of the C-H bond in an aldehyde and are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-F Stretches: The trifluoromethyl group will give rise to very strong, intense absorption bands in the 1350-1100 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, corresponds to the C-Cl stretch.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch |

| ~1710 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1470 | Medium | Aromatic C=C Ring Stretches |

| ~1320 | Strong | C-F Stretch |

| ~1150 | Strong | C-F Stretch |

| ~830 | Strong | C-Cl Stretch / C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process removes an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[6]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

MS Spectral Interpretation

The molecular formula C₈H₄ClF₃O gives a monoisotopic mass of approximately 207.99 Da.[7]

-

Molecular Ion (M⁺•): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Expect to see a peak at m/z 208 (for the ³⁵Cl isotope) and a smaller peak at m/z 210 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1.[8]

-

Fragmentation: The molecular ion is a high-energy species that can fragment by breaking chemical bonds.[6] Common fragmentation pathways for benzaldehydes include the loss of small, stable radicals or neutral molecules.[9]

-

[M-H]⁺ (m/z 207/209): Loss of the aldehydic hydrogen radical.

-

[M-CHO]⁺ (m/z 179/181): Loss of the formyl radical (•CHO), leading to a substituted phenyl cation. This is often a prominent peak.

-

[M-Cl]⁺ (m/z 173): Loss of a chlorine radical. This fragment will not show the 3:1 isotope pattern.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Mass Spectrometry Fragments

| m/z (for ³⁵Cl) | Relative Intensity | Proposed Fragment Ion Identity |

|---|---|---|

| 208/210 | Moderate | [M]⁺• (Molecular Ion) |

| 207/209 | High | [M-H]⁺ |

| 179/181 | High | [M-CHO]⁺ |

| 173 | Moderate | [M-Cl]⁺ |

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR define the precise connectivity of the carbon-hydrogen framework and confirm the presence and position of the trifluoromethyl group. IR spectroscopy validates the key functional groups, notably the aldehyde and C-F bonds. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, including the characteristic chlorine isotopic signature. This comprehensive spectral dataset serves as an essential reference for researchers and chemists working with this important synthetic intermediate.

References

- BenchChem (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

-

Wikipedia (2023). 4-Trifluoromethylbenzaldehyde. Available at: [Link]

-

PubChem (n.d.). This compound. Available at: [Link]

-

PubChem (n.d.). 4-(Trifluoromethyl)benzaldehyde. Available at: [Link]

-

Chemguide (n.d.). mass spectra - the M+2 peak. Available at: [Link]

-

University of California, Santa Barbara (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

University of Wisconsin-Madison (n.d.). 19F NMR Reference Standards. Available at: [Link]

-

Doc Brown's Chemistry (n.d.). mass spectrum of benzaldehyde. Available at: [Link]

-

LibreTexts Chemistry (2022). 6.2: Fragmentation. Available at: [Link]

-

University of Arizona (n.d.). Interpretation of mass spectra. Available at: [Link]

Sources

- 1. CAS 320-43-4: this compound [cymitquimica.com]

- 2. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. colorado.edu [colorado.edu]

- 5. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uni-saarland.de [uni-saarland.de]

- 7. PubChemLite - this compound (C8H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Researcher's Guide to the 1H NMR Spectrum of 4-Chloro-2-(trifluoromethyl)benzaldehyde: From Theory to Practical Analysis

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure.[1] This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Chloro-2-(trifluoromethyl)benzaldehyde, a common intermediate in pharmaceutical and agrochemical synthesis. We will explore the theoretical principles governing the spectrum, including the profound influence of chloro, trifluoromethyl, and aldehyde substituents on proton chemical shifts and coupling patterns. This guide presents a validated, step-by-step protocol for sample preparation and data acquisition, followed by a detailed interpretation of the spectral data. By integrating theoretical predictions with practical analysis, this document serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to master the structural elucidation of complex substituted aromatic compounds.

Theoretical Framework for Spectral Prediction

A robust understanding of the underlying principles of NMR is essential for accurate spectral interpretation. The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of each proton, which is a direct consequence of the molecule's distinct substitution pattern.

Molecular Structure and Proton Environments

The structure of this compound features an aromatic ring with three non-equivalent protons and one aldehyde proton. For clarity, we will adopt the standard numbering convention as illustrated below:

-

Aldehyde Proton: H-α

-

Aromatic Protons: H-3, H-5, H-6

Influence of Substituents on Chemical Shifts

The position of a proton's signal (chemical shift, δ) in an NMR spectrum is highly sensitive to the electron density around it. Electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and causing an upfield shift.

In this compound, all three substituents are strongly electron-withdrawing:

-

Aldehyde (-CHO): The carbonyl group is a powerful EWG due to both induction and resonance, significantly deshielding the aldehyde proton itself and the aromatic protons, particularly at the ortho position. The aldehyde proton is expected to appear far downfield, typically in the δ 9.5-10.5 ppm region.[2]

-

Trifluoromethyl (-CF₃): This group is one of the strongest inductive EWGs. It strongly deshields adjacent protons.

-

Chloro (-Cl): The chloro group is an EWG through induction, which outweighs its weak donating effect through resonance.

Based on these effects, we can predict the relative chemical shifts:

-

H-α (Aldehyde): Will be the most downfield signal due to the direct attachment to the carbonyl carbon.

-

Aromatic Protons (H-3, H-5, H-6): These will all be shifted downfield compared to benzene (δ 7.26 ppm). Their precise order depends on the combined influence of the three EWGs. H-3, being ortho to the potent -CF₃ group, and H-5, being ortho to the -Cl group, are expected to be significantly deshielded.

Spin-Spin Coupling Pathways

Spin-spin coupling, observed as the splitting of a signal into multiple lines (multiplicity), provides crucial information about the connectivity of atoms. The splitting is quantified by the coupling constant, J, measured in Hertz (Hz).

-

Proton-Proton (H-H) Coupling: In aromatic systems, coupling is typically observed between protons that are ortho (³JHH, ~7-9 Hz) or meta (⁴JHH, ~2-3 Hz) to each other. Para coupling is usually too small to be resolved.

-

Proton-Fluorine (H-F) Coupling: A key feature of this molecule's spectrum will be long-range coupling between the aromatic protons and the fluorine atoms of the -CF₃ group.[3][4] The magnitude of H-F coupling depends on the number of bonds separating the nuclei and their spatial arrangement.

-

⁴JHF (ortho): Coupling over four bonds (e.g., between H-3 and the -CF₃ group) is expected.

-

⁵JHF (meta): Coupling over five bonds (e.g., between H-5 and the -CF₃ group) may also be observed, though it is typically smaller.

-

The interplay of these H-H and H-F couplings will result in complex splitting patterns for the aromatic protons, moving beyond the simple "n+1 rule."

Experimental Methodology

Adherence to a standardized experimental protocol is critical for obtaining high-quality, reproducible NMR data.[1]

Protocol for Sample Preparation

High-quality sample preparation is fundamental to acquiring a high-resolution NMR spectrum.[5]

-

Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[6]

-

Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the spectrum.[1] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Ensure the sample dissolves completely. Gentle vortexing can aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean 5 mm NMR tube.[6]

-

Referencing: Modern deuterated solvents often contain a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6] IUPAC recommends using TMS as the primary reference for ¹H NMR.[7][8]

-

Labeling: Clearly label the NMR tube with the sample identity.[6]

Diagram: Experimental Workflow

The following diagram outlines the standard workflow from sample preparation to data analysis.

Caption: H-H (ortho) and long-range H-F coupling pathways.

Signal Assignment and Interpretation

Based on the principles discussed and analysis of typical spectra for this compound, the following assignments can be made.

-

Signal 1: Aldehyde Proton (H-α)

-

Chemical Shift (δ): ~10.4 ppm. This significant downfield shift is characteristic of an aldehyde proton, which is strongly deshielded by the anisotropic effect of the C=O bond. [2] * Integration: 1H.

-

Multiplicity: Singlet (s). Any long-range coupling to the aromatic protons is typically too small to be resolved.

-

-

Signal 2: Aromatic Proton (H-3)

-

Chemical Shift (δ): ~8.2 ppm. This proton is ortho to the very strong electron-withdrawing -CF₃ group, causing it to be the most deshielded of the aromatic protons.

-

Integration: 1H.

-

Multiplicity: Doublet (d) or a narrow quartet (q). The primary splitting is from ortho coupling (³JH3-H5). It is further split by a four-bond coupling to the three fluorine atoms (⁴JHF), which may appear as a fine quartet or simply as broadening of the doublet peaks.

-

-

Signal 3: Aromatic Proton (H-5)

-

Chemical Shift (δ): ~7.8 ppm. This proton is ortho to the -Cl group and ortho to the H-3 and H-6 protons.

-

Integration: 1H.

-

Multiplicity: Doublet of doublets (dd). It is split by H-3 (³JH5-H3, ortho coupling) and by H-6 (³JH5-H6, ortho coupling). The coupling constants will be similar but likely not identical, leading to a four-line pattern.

-

-

Signal 4: Aromatic Proton (H-6)

-

Chemical Shift (δ): ~7.7 ppm. This proton is ortho to the aldehyde group.

-

Integration: 1H.

-

Multiplicity: Doublet (d). It is split only by the ortho coupling to H-5 (³JH6-H5). Meta coupling to H-3 is negligible.

-

Data Summary Table

The following table summarizes the expected ¹H NMR data for this compound in CDCl₃.

| Signal | Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| 1 | H-α | ~10.4 | s (singlet) | - | 1H |

| 2 | H-3 | ~8.2 | d (doublet) or q (quartet) | ⁴JHF ≈ 1-2 Hz | 1H |

| 3 | H-5 | ~7.8 | dd (doublet of doublets) | ³JH5-H3 ≈ 8 Hz, ³JH5-H6 ≈ 8 Hz | 1H |

| 4 | H-6 | ~7.7 | d (doublet) | ³JH6-H5 ≈ 8 Hz | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer field strength.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent effects and complex coupling patterns inform structural elucidation. The downfield shift of the aldehyde proton to ~10.4 ppm and the distinct splitting patterns of the three aromatic protons provide unambiguous confirmation of the compound's identity and substitution pattern. The key interpretive challenges and features are the significant deshielding caused by the -CF₃ group and the presence of long-range H-F coupling. This guide provides a robust framework, from theoretical prediction to experimental execution and detailed analysis, enabling researchers to confidently characterize this and structurally related molecules with high scientific rigor.

References

- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. BenchChem Technical Support.

- Baiwir, M., et al. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes.

- University of California, Riverside. (n.d.).

- Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane.

- Davies, A. N., & Lancashire, R. J. (2016).

- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

- Royal Society of Chemistry. (n.d.).

- Chemical Communications (RSC Publishing). (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.

- University of Arizona. (2023).

- ACS Publications. (n.d.). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi.

- ResearchGate. (n.d.). How to Prepare Samples for NMR.

- Pure and Applied Chemistry. (2001). NMR nomenclature.

- Organomation. (n.d.).

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- ResearchGate. (2007). Coupling of Protons with Fluorine.

- UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing.

- IUPAC. (n.d.). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules.

- BMRB. (2008).

- Royal Society of Chemistry. (2016).

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- YouTube. (2015).

- Santa Cruz Biotechnology. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.).

- SpectraBase. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde.

- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde.

- PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde.

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organomation.com [organomation.com]

- 6. researchgate.net [researchgate.net]

- 7. publications.iupac.org [publications.iupac.org]

- 8. Chemical Shift Referencing [nmr.chem.ucsb.edu]

electrophilicity of 4-Chloro-2-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Electrophilicity of 4-Chloro-2-(trifluoromethyl)benzaldehyde

Abstract

This compound (CAS No: 320-43-4) is a highly functionalized aromatic aldehyde that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical behavior is dominated by the pronounced electrophilicity of its carbonyl carbon. This guide provides a detailed analysis of the electronic architecture of the molecule, attributing its heightened reactivity to the powerful and synergistic electron-withdrawing effects of the ortho-trifluoromethyl and para-chloro substituents. By dissecting these substituent effects, we illuminate the principles governing the molecule's reactivity in key synthetic transformations, offering field-proven insights for researchers, chemists, and professionals in drug development.

The Foundation of Reactivity: Electrophilicity in Aromatic Aldehydes

The reactivity of the carbonyl group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon—its ability to attract nucleophiles.[3] This electrophilicity is dictated by the partial positive charge (δ+) on the carbon atom, which arises from the polarization of the carbon-oxygen double bond. Substituents on the aromatic ring can dramatically modulate this charge. Electron-withdrawing groups (EWGs) amplify the electrophilicity by pulling electron density away from the carbonyl group, making it more susceptible to nucleophilic attack.[3] Conversely, electron-donating groups (EDGs) diminish it. While aromatic aldehydes are typically less reactive than their aliphatic counterparts due to the ring's electron-donating resonance effect, the strategic placement of potent EWGs, as seen in this compound, can overcome this baseline and produce a highly reactive species.[3]

Dissecting the Molecular Architecture: A Synergy of Electron-Withdrawing Forces

The exceptional electrophilicity of this compound is not the result of a single factor, but rather the cumulative impact of its two distinct substituents.

The Trifluoromethyl Group: A Dominant Inductive Force

The trifluoromethyl (-CF₃) group is one of the most powerful EWGs used in organic and medicinal chemistry.[4][5] Its influence stems from a potent inductive effect (-I), driven by the high electronegativity of the three fluorine atoms.[4][6] This effect causes a strong pull of electron density through the sigma bonds, significantly depleting the electron density of the aromatic ring and, by extension, the attached aldehyde group.[5] This unique electronic profile is frequently leveraged in drug design to enhance metabolic stability and modulate physicochemical properties for improved target binding.[4]

The Chloro Group: A Balance of Inductive and Resonance Effects

The chlorine atom at the para-position exhibits a more complex electronic influence. It exerts a deactivating inductive effect (-I) due to its electronegativity, withdrawing electron density from the ring.[7][8] However, it also possesses lone pairs of electrons that can be donated into the ring via a resonance effect (+R).[7][9][10] For halogens, the inductive effect is stronger and dominates the weaker resonance effect, resulting in a net withdrawal of electron density.[8][11] This net effect deactivates the ring toward electrophilic substitution but, crucially, contributes to the overall electron-deficient nature of the molecule, thereby enhancing the carbonyl carbon's electrophilicity.[3]

The Combined Effect: A Highly Activated Carbonyl

The positioning of a powerful -I group (ortho-CF₃) and a net-withdrawing group (para-Cl) creates a "push-pull" scenario where electron density is drawn away from the aldehyde from two strategic positions. This synergistic action drastically increases the partial positive charge on the carbonyl carbon, making this compound an exceptionally potent electrophile, primed for reaction with a wide range of nucleophiles.[1]

Sources

- 1. CAS 320-43-4: this compound [cymitquimica.com]

- 2. This compound | C8H4ClF3O | CID 2779017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. homework.study.com [homework.study.com]

- 7. Although chlorine is an electron withdrawing group then why it is ortho p.. [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. brainly.com [brainly.com]

- 10. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]

- 11. Khan Academy [khanacademy.org]

The Scent of Creation: A Technical History of Substituted Benzaldehydes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes represent a foundational class of aromatic carbonyl compounds, acting as indispensable precursors and versatile building blocks across the chemical sciences. From the bitter almond aroma of benzaldehyde itself to the complex functionalities required for modern pharmaceuticals, the journey of these molecules is intrinsically linked to the evolution of synthetic organic chemistry. This technical guide provides a comprehensive exploration of the discovery and historical development of synthetic methodologies for substituted benzaldehydes. We will dissect the causal underpinnings of seminal named reactions, provide validated experimental protocols for their execution, and offer a comparative analysis of their synthetic utility. This document is structured to serve as a practical and historical resource for professionals engaged in chemical research and development.